4'-Hydroxyglibenclamide

SUR1 Binding Potassium Channel Receptor Pharmacology

4'-Hydroxyglibenclamide (CAS 23155-04-6), also known as 4-trans-hydroxyglibenclamide, rac-trans-4-hydroxy Glyburide, or M1, is the principal active metabolite of the second-generation sulfonylurea anti-diabetic drug glibenclamide (glyburide). It belongs to the sulfonylurea class of compounds and is formed in vivo via hydroxylation of the parent drug by cytochrome P450 enzymes, primarily CYP2C8 and CYP2C9.

Molecular Formula C23H28ClN3O6S
Molecular Weight 510.0 g/mol
CAS No. 23155-04-6
Cat. No. B600855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxyglibenclamide
CAS23155-04-6
Synonyms5-Chloro-N-[2-[4-[[[[(4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl)ethyl]-2-methoxy-benzamide, 4Hydroxyglibenclamide;  4-hydroxyglibenclamide;  5-Chloro-N-[2-[4-[[[[(4-Hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl)ethyl]-2-methoxybenzamid
Molecular FormulaC23H28ClN3O6S
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
InChIKeyIUWSGCQEWOOQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxyglibenclamide (CAS 23155-04-6): Key Properties for Glibenclamide Metabolite Research & Analytical Reference Procurement


4'-Hydroxyglibenclamide (CAS 23155-04-6), also known as 4-trans-hydroxyglibenclamide, rac-trans-4-hydroxy Glyburide, or M1, is the principal active metabolite of the second-generation sulfonylurea anti-diabetic drug glibenclamide (glyburide). It belongs to the sulfonylurea class of compounds and is formed in vivo via hydroxylation of the parent drug by cytochrome P450 enzymes, primarily CYP2C8 and CYP2C9 . This compound retains significant hypoglycemic activity and is frequently utilized as a critical analytical reference standard for quantitative bioanalysis, pharmacokinetic modeling, and in vitro target engagement studies due to its well-defined role in the pharmacological action of glibenclamide .

Why 4'-Hydroxyglibenclamide Cannot Be Substituted with Glibenclamide or M2 Metabolite in Research


Generic substitution among glibenclamide-related compounds is scientifically invalid due to profound differences in target binding kinetics, in vivo pharmacodynamic potency, and pharmacokinetic elimination profiles. While glibenclamide (Gb) and its other major metabolite, 3-cis-hydroxyglibenclamide (M2), all interact with the sulfonylurea receptor 1 (SUR1), 4'-Hydroxyglibenclamide exhibits a unique combination of high-affinity binding (IC50 0.95 nM) and an intermediate hypoglycemic effect (18.2% blood glucose AUC reduction) that distinguishes it from both the parent drug and M2 [1]. Furthermore, its dependence on renal elimination leads to distinct exposure profiles in patients with impaired renal function, where M1 accumulates to a greater extent than the parent drug, rendering interchangeability a confounding variable in experimental design and clinical data interpretation [2].

Quantitative Differentiation Guide: 4'-Hydroxyglibenclamide vs. Glibenclamide and M2


High-Affinity SUR1/Kir6.2 Binding: 4'-Hydroxyglibenclamide vs. Glibenclamide

In competitive binding assays using rat brain synaptosomes, 4'-Hydroxyglibenclamide (M1) potently inhibits [3H]glyburide binding to the SUR1/Kir6.2 complex. While the parent compound Glibenclamide is a potent inhibitor, M1 demonstrates a high-affinity binding component with an IC50 value of 0.95 nM at the high-affinity site, and a secondary IC50 of 100 nM at the low-affinity site . This quantifies its direct interaction with the target, confirming it is not an inert or inactive byproduct.

SUR1 Binding Potassium Channel Receptor Pharmacology

In Vivo Hypoglycemic Potency: M1 vs. M2 and Glibenclamide in Humans

The relative contribution of glibenclamide metabolites to the overall glucose-lowering effect is a critical differentiator. In a placebo-controlled crossover study in healthy subjects (n=8), intravenous administration of equimolar doses (3.5 mg) revealed distinct efficacy profiles. The mean blood glucose reduction over 5 hours (AUC 0-5h vs. placebo) was 18.2 ± 3.3% for M1 (4'-Hydroxyglibenclamide), compared to 12.5 ± 2.3% for M2 (3-cis-hydroxyglibenclamide), 19.9 ± 2.1% for intravenous glibenclamide, and 23.8 ± 1.2% for oral glibenclamide [1].

Pharmacodynamics Metabolism Diabetes Research

Renal-Dependent Accumulation: M1 Exposure in Renal Impairment

The elimination pathway of M1 creates a critical point of differentiation from the parent drug in specific patient populations. In a study comparing diabetic patients with impaired renal function (IRF) vs. normal renal function (NRF) after a 7 mg oral dose of glibenclamide, the peak serum concentrations (Cmax) of M1 were significantly higher in the IRF group. While Cmax for M1 was higher in IRF, the clearance of glibenclamide itself was increased [1]. This inverse relationship demonstrates that M1 accumulation is a distinct and clinically relevant phenomenon tied to renal function.

Pharmacokinetics Renal Impairment Toxicology

Urinary Excretion Ratio: M1 as the Dominant Circulating Metabolite

The metabolic fate of glibenclamide confirms that 4'-Hydroxyglibenclamide (M1) is the major hydroxylated metabolite. In a study of 15 healthy subjects, 36 ± 6% of an administered glibenclamide dose was excreted in urine as hydroxylated metabolites over 48 hours. Of this fraction, 27 ± 4% was trans-4-hydroxyglibenclamide (M1) and only 8 ± 2% was the cis-3-isomer (M2) [1]. This 3.4-fold difference in urinary recovery establishes M1 as the primary metabolic product, a key factor for researchers developing and validating LC-MS/MS assays for glibenclamide and its metabolites.

Metabolism Analytical Chemistry LC-MS

Differential Protein Binding: Impact on Free Fraction Calculations

Protein binding is a critical determinant of drug distribution and clearance. In vitro studies indicate that while glibenclamide is extensively bound to serum proteins (>99%), its major metabolite, 4-trans-hydroxyglibenclamide, exhibits a slightly lower but still substantial binding of >97% [1]. This subtle difference in free fraction may contribute to its distinct pharmacokinetic profile, including its higher volume of distribution (Vd) compared to the parent drug.

Protein Binding Pharmacokinetics Drug Interaction

Higher Volume of Distribution: M1 vs. Glibenclamide

The volume of distribution (Vd) reflects the extent of drug distribution into tissues. In a comparative intravenous study in healthy subjects, the estimated mean Vd for M1 was 20.8 ± 8.4 L, which is approximately 2.8 times higher than that of glibenclamide (7.44 ± 1.53 L) [1]. This indicates that 4'-Hydroxyglibenclamide distributes more extensively into extravascular tissues than its parent compound, a critical factor in understanding its tissue-specific effects and washout kinetics.

Pharmacokinetics Tissue Distribution ADME

Primary Applications of 4'-Hydroxyglibenclamide (CAS 23155-04-6) Based on Quantitative Evidence


Bioanalytical Method Development and Validation (LC-MS/MS)

As the predominant circulating metabolite representing 27 ± 4% of an administered glibenclamide dose [1], 4'-Hydroxyglibenclamide is an indispensable reference standard for developing, validating, and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in clinical and preclinical pharmacokinetic studies. Its high purity (>97% HPLC) and defined analytical characteristics ensure accurate quantification in plasma and urine matrices .

In Vitro Pharmacology of Sulfonylurea Receptors (SUR)

The compound's high-affinity binding to SUR1 (IC50 = 0.95 nM) [1] and distinct protein binding profile (>97% bound vs. >99% for glibenclamide) make it an essential tool for competitive binding assays and functional studies investigating KATP channel modulation. Its defined activity allows for the dissection of metabolite contributions to overall sulfonylurea pharmacology, particularly in studies examining receptor subtype selectivity and allosteric modulation.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

The distinct pharmacokinetic parameters of M1—including its 2.8-fold higher volume of distribution [1] and renal-dependent accumulation —are critical for building robust PK/PD models of glibenclamide. Incorporating M1-specific data allows for more accurate predictions of glucose-lowering effects, especially in patient populations with renal impairment, where metabolite accumulation is a significant clinical concern.

Clinical Research on Glibenclamide Hypoglycemia and Safety

Given that M1 retains significant hypoglycemic activity (18.2% blood glucose reduction) and accumulates in patients with impaired renal function [1], its measurement is crucial for clinical studies investigating prolonged hypoglycemic events associated with glibenclamide therapy. It serves as a key biomarker for understanding the pharmacokinetic basis of adverse drug reactions and for optimizing dosing in vulnerable populations.

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